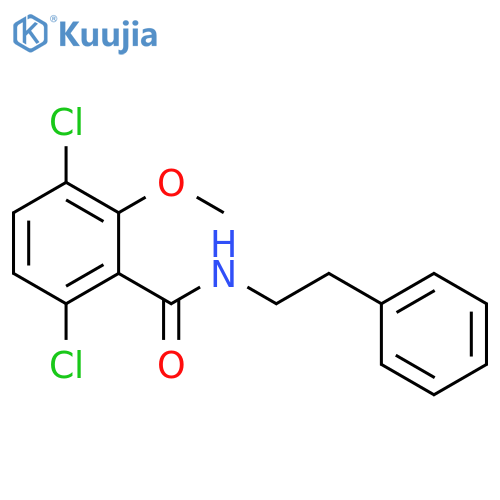Cas no 301680-35-3 (3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide)

301680-35-3 structure
商品名:3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide
CAS番号:301680-35-3
MF:C16H15Cl2NO2
メガワット:324.201802492142
CID:6529875
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide
- 3,6-dichloro-2-methoxy-N-phenethylbenzamide
- Benzamide, 3,6-dichloro-2-methoxy-N-(2-phenylethyl)-
-
- インチ: 1S/C16H15Cl2NO2/c1-21-15-13(18)8-7-12(17)14(15)16(20)19-10-9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,20)
- InChIKey: YGSCVMVTJZVZGL-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1=CC=CC=C1)(=O)C1=C(Cl)C=CC(Cl)=C1OC
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0910-0515-2μmol |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0910-0515-20mg |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0910-0515-1mg |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0910-0515-3mg |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0910-0515-25mg |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0910-0515-5mg |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0910-0515-10μmol |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0910-0515-4mg |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0910-0515-15mg |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0910-0515-30mg |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide 関連文献
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
301680-35-3 (3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide) 関連製品
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
